

An In-depth Technical Guide to Spiro[5.5]undecane-2,4-dione

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Spiro[5.5]undecane-2,4-dione**

Cat. No.: **B148947**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **spiro[5.5]undecane-2,4-dione**, a spirocyclic compound featuring a core structural motif present in numerous natural products and synthetically derived molecules with significant medicinal interest.^[1] This document delves into its chemical identity, physicochemical characteristics, synthesis, and the therapeutic promise of its derivatives, thereby highlighting the potential of the spiro[5.5]undecane framework.

Chemical Identity and Physicochemical Profile

Spiro[5.5]undecane-2,4-dione is a bicyclic organic compound defined by a central quaternary carbon atom common to two six-membered rings.^{[1][2]} Its unique three-dimensional structure imparts distinct chemical and physical properties that are crucial for its behavior in both experimental and biological contexts.^[2]

Key Identifiers:

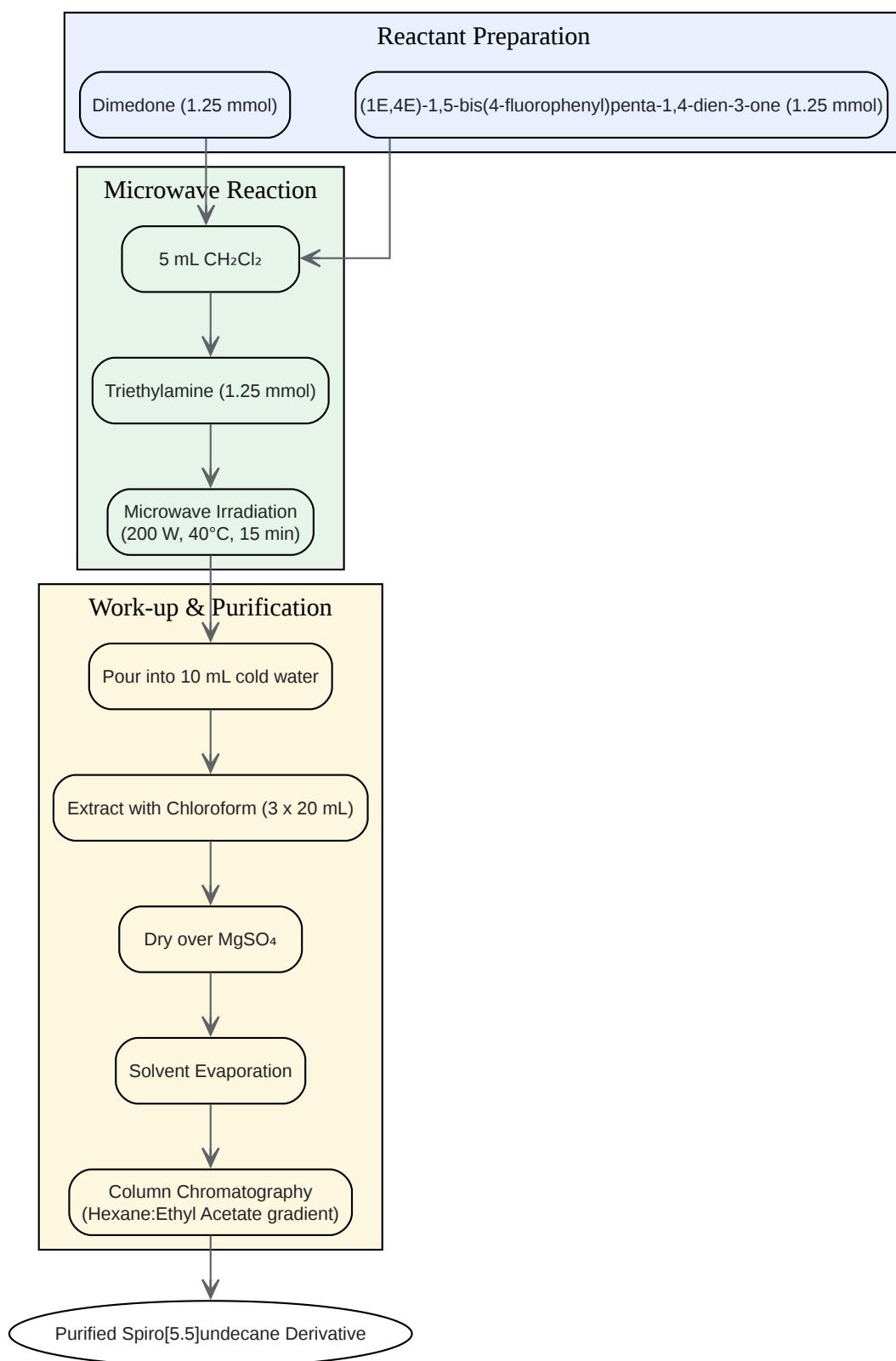
- CAS Number: 1481-99-8^{[1][3][4][5][6]}
- IUPAC Name: **spiro[5.5]undecane-2,4-dione**^{[1][3][7]}
- Molecular Formula: C₁₁H₁₆O₂^{[1][3][4][6][7]}

- Molecular Weight: 180.24 g/mol [\[1\]](#)[\[3\]](#)[\[7\]](#)

A summary of key computed physicochemical properties is provided in the table below, offering insights essential for its handling and application in research settings.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ O ₂	PubChem [1] [7]
Molecular Weight	180.24 g/mol	PubChem [1] [7]
XLogP3-AA	2.2	Guidechem [1] [4]
Hydrogen Bond Donor Count	0	PubChem [1]
Hydrogen Bond Acceptor Count	2	Guidechem [1] [4]
Rotatable Bond Count	0	PubChem [1]
Exact Mass	180.115029749	PubChem [1] [7]
Topological Polar Surface Area	34.1 Å ²	Guidechem [1] [4]
Heavy Atom Count	13	Guidechem [1] [4]
Complexity	219	Guidechem [1] [4]

Synthesis of the Spiro[5.5]undecane Scaffold


The synthesis of the spiro[5.5]undecane core can be accomplished through various organic reactions. A particularly noteworthy and efficient method is the microwave-assisted Michael reaction, which offers significant advantages in terms of reduced reaction times and increased yields compared to conventional synthetic approaches.[\[8\]](#) Other multi-step synthetic routes have also been reported.[\[6\]](#)

Featured Synthesis Protocol: Microwave-Assisted Michael Reaction

This protocol details the synthesis of a spiro[5.5]undecane derivative, showcasing a modern and efficient approach to constructing this valuable scaffold. The causality behind the

experimental choices lies in the use of microwave irradiation to accelerate the reaction, providing a more energy-efficient and faster alternative to traditional heating methods.[8][9]

Diagram of the Microwave-Assisted Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the microwave-assisted synthesis of a spiro[5.5]undecane derivative.

Step-by-Step Methodology:

- Reactant Preparation: In a suitable reaction vessel, combine dimedone (1.25 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1.25 mmol).[8]
- Solvent and Catalyst Addition: To this mixture, add 5 mL of dichloromethane (CH_2Cl_2) and triethylamine (1.25 mmol, 0.128 g).[1]
- Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 200 W and a temperature of 40°C for 15 minutes. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[1]
- Work-up: Upon completion, pour the reaction mixture into 10 mL of cold water.
- Extraction: Extract the aqueous mixture three times with 20 mL of chloroform.
- Drying and Concentration: Combine the organic extracts and dry them over magnesium sulfate (MgSO_4). Subsequently, evaporate the solvent under reduced pressure.
- Purification: Purify the resulting product by column chromatography using a gradient of Hexane:Ethyl Acetate, starting from a 4:1 ratio.[1]

This self-validating protocol incorporates TLC monitoring to ensure reaction completion before proceeding to the work-up and purification stages, thereby ensuring the integrity of the process.

Spectroscopic Characterization

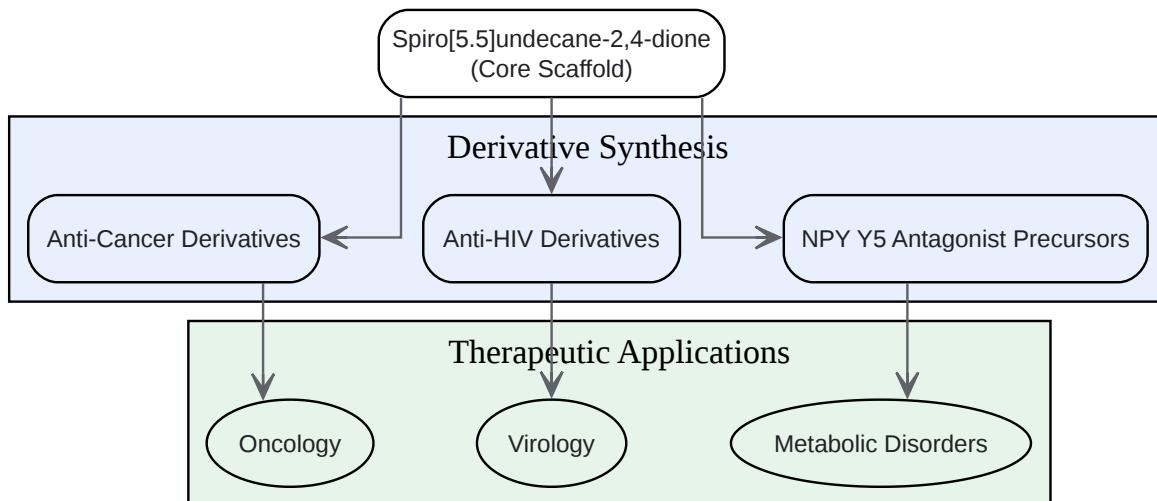
The unique three-dimensional architecture of spiro[5.5]undecane and its derivatives gives rise to distinct spectroscopic features that are paramount for their identification and characterization.[2] A comprehensive analysis using techniques such as ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for confirming the successful synthesis and elucidating the structure of these compounds.[2][8] While detailed spectroscopic data for the parent **spiro[5.5]undecane-2,4-dione** is not extensively detailed in the cited literature, data for various derivatives provides valuable comparative insights.

Applications in Drug Development

While direct biological activity data for **spiro[5.5]undecane-2,4-dione** is limited in publicly available literature, the spiro[5.5]undecane scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[\[1\]](#)[\[2\]](#) The rigid, three-dimensional nature of the spirocyclic system can be advantageous for binding to biological targets with high specificity.

Anti-Cancer Activity

A notable derivative, 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, synthesized via a microwave-assisted protocol, has demonstrated potent in vitro anti-cancer activity against the human liver cancer cell line SK-Hep1.[\[1\]](#) This highlights the potential of the spiro[5.5]undecane core as a scaffold for the development of novel anti-cancer agents.[\[8\]](#)[\[9\]](#)


Anti-HIV Activity

Research into optically pure functionalized spiro[5.5]undecane-1,5,9-triones has revealed promising results for the treatment of HIV-1.[\[10\]](#) Preliminary in vivo screening of certain derivatives indicated that they could be superior lead compounds for HIV-1 treatment when compared to the established antiretroviral drug azidothymidine (AZT).[\[10\]](#)

Neuropeptide Y5 Receptor Antagonism

Spiro[5.5]undecane-2,4-dione is utilized as a reactant in the synthesis of hydroxy-dimethyl-oxo-cyclohexenyl-dimethyl-tetrahydro-xanthenone, which functions as an oral neuropeptide Y5 receptor antagonist.[\[11\]](#) Antagonism of this receptor is a therapeutic strategy being explored for the treatment of obesity.[\[12\]](#)

Logical Relationship of **Spiro[5.5]undecane-2,4-dione** to Therapeutic Applications:

[Click to download full resolution via product page](#)

Caption: The central role of **spiro[5.5]undecane-2,4-dione** as a foundational scaffold for developing therapeutically active derivatives.

Conclusion

Spiro[5.5]undecane-2,4-dione represents a valuable and versatile scaffold in the field of medicinal chemistry. While the parent compound's biological profile is not extensively characterized, its derivatives have shown significant promise in diverse therapeutic areas, including oncology, virology, and the treatment of metabolic disorders. The efficient synthesis of this spirocyclic system, particularly through modern techniques like microwave-assisted reactions, further enhances its appeal for the development of novel drug candidates. Future research into the biological activities of a broader range of spiro[5.5]undecane derivatives is warranted to fully explore the therapeutic potential of this intriguing chemical scaffold.

References

- BenchChem. (n.d.). In-Depth Technical Guide: **Spiro[5.5]undecane-2,4-dione**.
- BOC Sciences. (n.d.). CAS 1481-99-8 **SPIRO[5.5]UNDECANE-2,4-DIONE**.
- Guidechem. (n.d.). **SPIRO[5.5]UNDECANE-2,4-DIONE** 1481-99-8 wiki.
- Chemical-Suppliers. (n.d.). **spiro[5.5]undecane-2,4-dione** | CAS 1481-99-8.
- BenchChem. (n.d.). Spectroscopic Deep Dive: A Comparative Analysis of Spiro[5.5]undecane Derivatives.
- ChemicalBook. (n.d.). **SPIRO[5.5]UNDECANE-2,4-DIONE** synthesis.

- ChemicalBook. (n.d.). 1481-99-8(**SPIRO[5.5]UNDECANE-2,4-DIONE**) Product Description.
- United States Biological. (n.d.). **Spiro[5.5]undecane-2,4-dione**-D6 CAS.
- PubChem. (n.d.). **Spiro[5.5]undecane-2,4-dione**.
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. *EMU Journal of Pharmaceutical Sciences*, 7(3), 80-89.
- Kaur, H., & Kumar, V. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. *Future Medicinal Chemistry*, 9(13), 1575-1596.
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. *EMU Journal of Pharmaceutical Sciences*, 7(3), 80-89.
- Ramachary, D. B., Reddy, Y. V., Banerjee, A., & Banerjee, S. (2011). Design, synthesis and biological evaluation of optically pure functionalized spiro[2][2]undecane-1,5,9-triones as HIV-1 inhibitors. *Organic & Biomolecular Chemistry*, 9(21), 7282-7286.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bocsci.com [bocsci.com]
- 4. Page loading... [guidechem.com]
- 5. spiro[5.5]undecane-2,4-dione | CAS 1481-99-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. SPIRO[5.5]UNDECANE-2,4-DIONE synthesis - chemicalbook [chemicalbook.com]
- 7. Spiro[5.5]undecane-2,4-dione | C11H16O2 | CID 4962152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]

- 9. EMU Journal of Pharmaceutical Sciences » Submission » Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction [dergipark.org.tr]
- 10. Design, synthesis and biological evaluation of optically pure functionalized spiro[5,5]undecane-1,5,9-triones as HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. usbio.net [usbio.net]
- 12. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Spiro[5.5]undecane-2,4-dione]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148947#cas-number-for-spiro-5-5-undecane-2-4-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com